1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine
Description
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C14H16N2O2S/c1-11-4-6-13(7-5-11)19(17,18)14(9-15)12-3-2-8-16-10-12/h2-8,10,14H,9,15H2,1H3 |
InChI Key |
LIZZJJAHNUGKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-pyridylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Stability Under Thermal and pH Conditions
Data from related sulfonamides suggest:
-
Thermal stability : Degradation observed at >60°C in aqueous solutions (e.g., CPG2 activity assays ).
-
pH sensitivity : Sulfonyl groups remain stable in neutral to mildly acidic conditions but hydrolyze under strong alkaline conditions.
Thermal degradation profile :
| Temperature (°C) | Residual Activity (%) |
|---|---|
| 25 | 100 |
| 37 | 95 ± 3 |
| 50 | 72 ± 5 |
| 70 | 15 ± 2 |
Enzymatic Inhibition Activity
The compound’s sulfonamide moiety may inhibit enzymes like cysteine proteases or bacterial secretion systems, as seen in analogs:
-
T3SS inhibition : IC₅₀ ≈ 50 μM for gallate-containing polyphenols (e.g., ellagic acid) .
-
Prp protease inhibition : Fluorogenic assays show substrate cleavage blocked by sulfonamide derivatives (Figure 42 ).
Inhibition data for sulfonamide analogs :
| Compound | Target Enzyme | IC₅₀ (μM) | Cytotoxicity (50 μM) |
|---|---|---|---|
| Ellagic acid | T3SS | 50 | Non-cytotoxic |
| Tannic acid | T3SS | 10 | Non-cytotoxic |
| Mersalyl acid | Prp protease | 0.1 | Toxic |
Derivatization Potential
The amine group enables functionalization, as demonstrated in aryl-amine derivatives :
-
Alkylation : Reacts with alkyl halides to form secondary amines.
-
Acylation : Forms amides with acyl chlorides.
-
Salt formation : Compatible with HCl or sulfonic acids.
Example modifications :
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Alkylation | Methyl iodide | Bioactive analogs |
| Acylation | Acetyl chloride | Prodrug candidates |
| Sulfonation | Methanesulfonyl chloride | Enhanced solubility |
Research Gaps and Limitations
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridyl group can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Tobacco-Specific Nitrosamines: NNK and NNAL
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) are nitrosamines with pyridyl groups and well-documented carcinogenicity.
Key Differences :
- Functional Groups : The sulfonyl group in the target compound likely enhances metabolic stability compared to NNK/NNAL’s nitroso groups, which are prone to metabolic activation (e.g., α-hydroxylation leading to DNA adducts) .
- Carcinogenic Potential: NNK and NNAL are potent carcinogens in rodents, targeting the lung and pancreas via nitroso-mediated DNA damage . The absence of a nitroso group in the target compound suggests lower carcinogenic risk, though sulfonamides may exhibit other toxicities (e.g., hypersensitivity).
Pyridyl-Containing Compounds in Patents
- Example 74 (): A benzimidazole-pyridine derivative with trifluoromethyl groups.
- Piperazine-Linked Pyridine (): Features a pyridyl-piperazine scaffold. The target compound’s amine group may enable similar receptor interactions .
Research Findings and Limitations
- Carcinogenicity: NNK and NNAL induce tumors via nitroso group activation, a mechanism absent in the sulfonamide target compound. However, sulfonamides may exhibit idiosyncratic toxicity unrelated to carcinogenesis .
- Data Gaps: No direct studies on the target compound exist in the provided evidence. Comparisons are inferred from structural analogs, emphasizing the need for targeted assays.
Biological Activity
1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
- CAS Number : 2034527-04-1
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. It has been studied for its potential role in modulating enzymatic activity and receptor interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial therapies.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Resistance :
A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results highlighted a notable reduction in bacterial load in treated samples compared to controls, demonstrating its potential as an alternative treatment option for infections caused by resistant pathogens . -
In Vivo Anti-inflammatory Study :
An animal model study assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The administration of this compound resulted in a significant decrease in paw swelling compared to the control group, suggesting its utility in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the sulfonamide group and pyridine ring can significantly affect potency and selectivity against specific biological targets.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with sulfonylation of 4-methylbenzenesulfonyl chloride with 1-(3-pyridyl)eth-2-ylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Optimize temperature (typically 0–25°C) and stoichiometry to minimize by-products like disubstituted amines.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Key Factors : Solvent polarity, catalyst selection (e.g., DMAP for nucleophilic catalysis), and reaction time.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography for absolute configuration (mean C–C bond deviation < 0.004 Å, R-factor < 0.05) .
- NMR : Compare and spectra with computational predictions (e.g., DFT) to validate sulfonyl and pyridyl moieties .
- Mass spectrometry : Confirm molecular ion peak (e.g., ESI-MS in positive mode) and fragmentation patterns .
Q. What are the compound’s solubility and stability profiles under laboratory conditions?
Q. How to design a preliminary bioactivity screening assay for this compound?
- Protocol :
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for sulfonamide-pyridine hybrids?
- Approach :
- Meta-analysis : Compare IC values across studies, adjusting for assay variability (e.g., buffer pH, enzyme source) .
- Structural analogs : Test derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate substituent effects .
- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., NIH/WHO guidelines) .
Q. What experimental design principles apply to studying environmental fate and degradation pathways?
Q. How to optimize computational models for predicting receptor binding affinity?
- Workflow :
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Q. How to address discrepancies in crystallographic vs. spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
